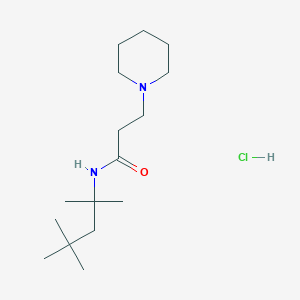
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- is a compound that has been extensively studied in the field of scientific research. It is a derivative of phenethylamine and is commonly used in the synthesis of various compounds.
Mecanismo De Acción
The exact mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- has been shown to exert various biochemical and physiological effects. It has been reported to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied and its properties are well-understood. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)-. One potential direction is to investigate its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- is a compound that has been extensively studied for its scientific research applications. Its synthesis method is well-established and its properties are well-understood. While it has several advantages for lab experiments, further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for the research on Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)-, including investigating its potential use in the treatment of various neurological disorders and as an analgesic and anti-inflammatory agent.
Métodos De Síntesis
The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- involves the condensation of 3,4-dimethoxyphenethylamine with 2,6-dimethylpyridine-3,5-dicarboxylic acid anhydride. The resulting product is then converted into its hydrochloride salt form. The synthesis method is well-established and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties. It has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
102233-05-6 |
|---|---|
Nombre del producto |
Piperazine, 1-(3,4-dimethoxyphenethyl)-2,6-dimethyl-4-(2-pyridyl)-, hydrochloride, (Z)- |
Fórmula molecular |
C21H30ClN3O2 |
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
(2R,6S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethyl-4-pyridin-2-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C21H29N3O2.ClH/c1-16-14-23(21-7-5-6-11-22-21)15-17(2)24(16)12-10-18-8-9-19(25-3)20(13-18)26-4;/h5-9,11,13,16-17H,10,12,14-15H2,1-4H3;1H/t16-,17+; |
Clave InChI |
HBQCNTUMHRWMLS-OKZTUQRJSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](N1CCC2=CC(=C(C=C2)OC)OC)C)C3=CC=CC=N3.Cl |
SMILES |
CC1CN(CC(N1CCC2=CC(=C(C=C2)OC)OC)C)C3=CC=CC=N3.Cl |
SMILES canónico |
CC1CN(CC(N1CCC2=CC(=C(C=C2)OC)OC)C)C3=CC=CC=N3.Cl |
Otros números CAS |
102233-05-6 |
Sinónimos |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethyl-4-pyridin-2-yl-piperazin e hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















